molecular formula C23H19BrN2O2S B4758401 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide

Cat. No. B4758401
M. Wt: 467.4 g/mol
InChI Key: YIPCOBCRPDIXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BTA-EG6 is a small molecule that has been synthesized using various methods, and its unique structure and properties make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide varies depending on its application. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide binds to specific proteins and disrupts their function, leading to changes in cellular processes. In materials science, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide forms specific molecular arrangements that give rise to its unique properties.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been shown to have specific biochemical and physiological effects depending on its application. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In biochemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been used to study protein-protein interactions and to investigate the role of specific proteins in cellular processes. In materials science, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been used as a building block for the synthesis of functional materials, such as molecular wires and organic semiconductors.

Advantages and Limitations for Lab Experiments

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is its unique structure and properties, which make it an attractive candidate for further research. Another advantage is its versatility, as it can be used in various applications, including medicinal chemistry, biochemistry, and materials science. However, one limitation is its cost, as it can be expensive to synthesize. Another limitation is its potential toxicity, which must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the research of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide. In medicinal chemistry, further studies can be conducted to investigate its potential as a therapeutic agent for cancer treatment. In biochemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide can be used to study protein-protein interactions in more detail and to identify potential targets for drug development. In materials science, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide can be used as a building block for the synthesis of new functional materials with unique properties. Additionally, further studies can be conducted to investigate the potential toxicity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide and to develop safer methods for its synthesis and use.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In biochemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been used as a probe to study protein-protein interactions and to investigate the role of specific proteins in cellular processes. In materials science, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide has been used as a building block for the synthesis of functional materials, such as molecular wires and organic semiconductors.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-14-11-15(2)22(17(24)12-14)28-13-21(27)25-18-8-4-3-7-16(18)23-26-19-9-5-6-10-20(19)29-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPCOBCRPDIXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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